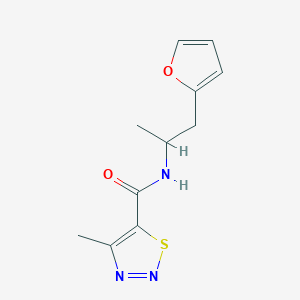

![molecular formula C10H15NO2 B2822767 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile CAS No. 95192-95-3](/img/structure/B2822767.png)

2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile” is a chemical compound that has been studied in the field of organic chemistry . It is derived from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination .

Synthesis Analysis

The synthesis of this compound involves a palladium-catalysed aminocarbonylation . The process starts with 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone . Systematic investigations have revealed that high yields of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained via this palladium-catalysed aminocarbonylation .Molecular Structure Analysis

The molecular formula of “2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile” is C10H15NO2 . The InChI code for this compound is 1S/C10H15NO2/c1-2-14-11(13)9-10-5-3-4-6-12(10)15-7-8-16-12/h10H,2-9H2,1H3 .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile” is a palladium-catalysed aminocarbonylation . This reaction involves the use of a palladium-phosphine precatalyst .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications :

- Farkas, Petz, and Kollár (2015) described the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides using palladium-catalyzed aminocarbonylation, highlighting its utility in producing high yields of acrylamides, which are important in organic synthesis (Farkas, Petz, & Kollár, 2015).

Material Science and Polymer Research :

- The work of Kaçan, Koyuncu, and Mckillop (1993) demonstrated the intramolecular oxidative cyclisation of 1-(4-hydroxyaryl)-2-ketoximes, leading to the formation of 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones, which are valuable in material science for the development of new polymers and materials (Kaçan, Koyuncu, & Mckillop, 1993).

Analytical Chemistry Applications :

- In analytical chemistry, the use of acetonitrile, a solvent related to 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile, has been reported in various studies. For instance, Kashyap, Pandya, Kondawar, and Gabhane (2005) utilized acetonitrile in a modified Soxhlet apparatus for the rapid analysis of 2,4-D in soil samples, demonstrating its effectiveness in environmental sample analysis (Kashyap, Pandya, Kondawar, & Gabhane, 2005).

Spiro Compounds and Drug Intermediates :

- Additionally, 1,4-Dioxaspiro[4.5]decan-8-one, a compound structurally related to 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile, has been reported by Zhang Feng-bao (2006) to be a useful bifunctional synthetic intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates (Zhang Feng-bao, 2006).

Mecanismo De Acción

Mode of Action

It is synthesized via palladium-catalysed aminocarbonylation , which suggests that it might interact with its targets through carbonyl or amine groups.

Result of Action

The molecular and cellular effects of 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile’s action are currently unknown

Propiedades

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILBEGYQLJKWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)CC#N)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxaspiro[4.5]decan-6-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

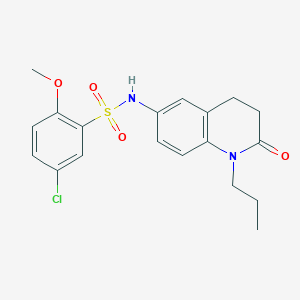

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)

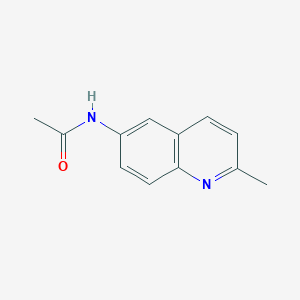

![ethyl (2Z)-2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate](/img/structure/B2822688.png)

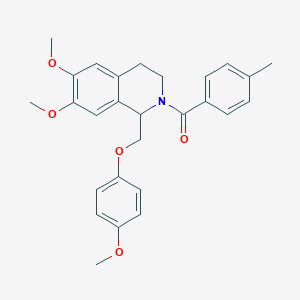

![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)

![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)octahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2822694.png)

![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)

![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)

![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)